molecular formula C33H30O4 B12618294 Diethyl 2,2'-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate CAS No. 910893-50-4

Diethyl 2,2'-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate

Cat. No.: B12618294
CAS No.: 910893-50-4
M. Wt: 490.6 g/mol
InChI Key: ASIIORPVHZMRES-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a fluorene core substituted with two benzoate groups at the 2,7-positions and diethyl groups at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate may involve large-scale esterification and coupling reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate exerts its effects is primarily related to its electronic structure. The fluorene core provides a rigid and planar structure that facilitates electron delocalization, making it an effective component in electronic devices. The ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate is unique due to the presence of both ester and fluorene groups, which confer distinct electronic and structural properties. This combination makes it particularly valuable in the development of advanced materials and electronic devices.

Properties

CAS No.

910893-50-4

Molecular Formula

C33H30O4

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 2-[7-(2-ethoxycarbonylphenyl)-9,9-dimethylfluoren-2-yl]benzoate

InChI

InChI=1S/C33H30O4/c1-5-36-31(34)27-13-9-7-11-23(27)21-15-17-25-26-18-16-22(20-30(26)33(3,4)29(25)19-21)24-12-8-10-14-28(24)32(35)37-6-2/h7-20H,5-6H2,1-4H3

InChI Key

ASIIORPVHZMRES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)C4=C(C3(C)C)C=C(C=C4)C5=CC=CC=C5C(=O)OCC

Origin of Product

United States

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